molecular formula C21H16ClN7O3 B2439297 3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207005-86-4

3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2439297
CAS RN: 1207005-86-4
M. Wt: 449.86
InChI Key: SLDFDGOHWWCISI-UHFFFAOYSA-N
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Description

The molecule “3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic compound that contains several heterocyclic rings including a triazolo[4,5-d]pyrimidine ring, a 1,2,4-oxadiazole ring, and a phenyl ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and methoxyphenyl groups might affect its solubility and reactivity .

Scientific Research Applications

Palladium-Catalyzed Methoxycarbonylation

This compound has garnered interest in the field of organic synthesis due to its potential as a ligand. Researchers have explored its application in room-temperature Pd-catalyzed methoxycarbonylation of terminal alkynes. Specifically, a new class of bisphosphine-picolinamide ligands, incorporating both picolinamide and bisphosphine groups, has been leveraged for this purpose. The systematic optimization of ligand structures and reaction conditions revealed the significance of these functional groups in achieving high branched selectivity. As a result, various α-substituted acrylates have been synthesized in good to excellent yields using this methodology .

Energetic Materials and Explosives

The compound’s unique structure, which includes a [1,2,4]triazolo[4,5-d]pyrimidine core, suggests potential applications in the field of energetic materials. These materials are crucial for various applications, including propellants, explosives, and pyrotechnics. Researchers have investigated the relationship between weak interactions within the compound and its sensitivity as an explosive. The attractive features of this compound make it a candidate for further study in this area .

Photophysical Properties and Optoelectronics

Exploring the compound’s photophysical properties could reveal its potential in optoelectronic devices. Researchers could investigate its absorption and emission spectra, quantum yield, and excited-state behavior. By fine-tuning its structure, scientists may develop materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Unfortunately, without specific experimental data, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-31-16-9-5-3-7-14(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-6-2-4-8-15(13)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDFDGOHWWCISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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